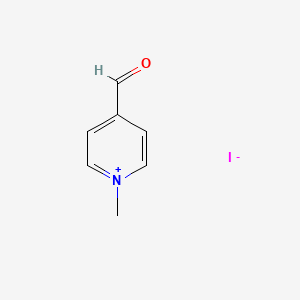

4-Formyl-1-methylpyridin-1-ium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyridin-1-ium-4-carbaldehyde;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBSOTYVIHPBDT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455884 | |

| Record name | 4-Formyl-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13441-53-7 | |

| Record name | NSC204945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Formyl-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium, 4-formyl-1-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Formyl-1-methylpyridin-1-ium iodide CAS number and properties

An In-depth Technical Guide for Researchers

Core Compound Dossier: 4-Formyl-1-methylpyridin-1-ium iodide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 13441-53-7), a versatile pyridinium salt with significant utility in synthetic chemistry. This document details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis via quaternization, and explores its chemical reactivity, with a focus on the strategic applications of its formyl and pyridinium moieties. Key reaction classes, such as Schiff base formation, are discussed with detailed methodologies. Furthermore, this guide outlines the compound's applications in medicinal chemistry and materials science, supported by established safety and handling procedures. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

This compound is a quaternary ammonium salt derived from pyridine. The structure features a positively charged nitrogen atom, resulting from the methylation of the pyridine ring, and an electron-withdrawing formyl (aldehyde) group at the 4-position.[1] This unique combination of a reactive aldehyde and a stable, electron-deficient pyridinium core makes it a valuable building block in organic synthesis.[2][3]

The core properties of the compound are summarized in the table below for rapid reference.

| Property | Value | Reference(s) |

| CAS Number | 13441-53-7 | [1][2] |

| Molecular Formula | C₇H₈INO | [2] |

| Molecular Weight | 249.05 g/mol | [2] |

| IUPAC Name | 1-methylpyridin-1-ium-4-carbaldehyde;iodide | [1] |

| Synonyms | 4-formyl-1-methylpyridinium iodide | [4] |

| Appearance | Crystalline solid | [2] |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C=O.[I-] | [2] |

| InChIKey | ZXBSOTYVIHPBDT-UHFFFAOYSA-M | [1] |

| Storage | 2-8°C, under inert atmosphere, keep in dark | [4] |

Synthesis: Quaternization of 4-Formylpyridine

The most direct and reliable method for synthesizing this compound is the classical Menschutkin reaction. This involves the direct quaternization of the nitrogen atom in 4-formylpyridine via nucleophilic attack on an electrophilic methyl source, typically methyl iodide.[2] The choice of a polar aprotic solvent like acetone or acetonitrile is critical, as it must solubilize the starting materials while facilitating the SN2 reaction without interfering. Gentle heating is often sufficient to drive the reaction to completion.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a standard procedure for the synthesis of a closely related isomer, 3-formyl-1-methylpyridin-1-ium iodide, demonstrating a robust methodology for this class of compounds.[5]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-formylpyridine (1.0 eq.) in acetone (approx. 10 mL per gram of pyridine).

-

Methylation: To the stirring solution, add methyl iodide (2.5 eq.) dropwise at room temperature. The excess methyl iodide ensures the reaction proceeds to completion.

-

Reaction: Heat the reaction mixture to 60°C and maintain stirring for 8-12 hours. The progress can be monitored by TLC until the starting pyridine spot is consumed.

-

Isolation: Upon completion, cool the flask to room temperature. The product, being a salt, is typically insoluble in acetone and will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the resulting crystalline solid under vacuum to yield the final product, this compound.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While primary spectral data is often proprietary for commercial reagents, the expected NMR chemical shifts can be reliably predicted based on the compound's electronic structure. The electron-withdrawing nature of the quaternary nitrogen and the formyl group significantly deshields the protons and carbons of the pyridinium ring.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H NMR | ||

| Aldehyde-H | 10.0 - 10.5 | Highly deshielded proton of the formyl group. |

| Ring-H (ortho to N⁺) | 9.0 - 9.5 | Strongly deshielded by the adjacent positively charged nitrogen. |

| Ring-H (meta to N⁺) | 8.2 - 8.7 | Deshielded by ring electronics and the formyl group. |

| N-Methyl-H | 4.3 - 4.8 | Protons on the methyl group attached to the positive nitrogen. |

| ¹³C NMR | ||

| Aldehyde-C | 190 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Ring-C (para to N⁺) | 150 - 155 | Carbon attached to the formyl group. |

| Ring-C (ortho to N⁺) | 145 - 150 | Deshielded by the adjacent positively charged nitrogen. |

| Ring-C (meta to N⁺) | 130 - 135 | Less deshielded ring carbons. |

| N-Methyl-C | 48 - 53 | Carbon of the methyl group attached to nitrogen. |

Note: Predicted values are based on standard NMR principles for pyridinium salts and aromatic aldehydes. For definitive analysis, comparison with an authenticated reference standard is recommended. Spectroscopic data (NMR, HPLC, MS) is available from commercial suppliers upon request.[6]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its formyl group, which serves as a versatile electrophilic handle for a wide range of chemical transformations.

Key Application: Schiff Base (Imine) Formation

A primary application of this compound is its condensation with primary amines to form Schiff bases, or imines. This reaction is fundamental in coordination chemistry and for the synthesis of complex heterocyclic scaffolds.[5][7] The pyridinium moiety often enhances the biological activity or provides unique electronic properties to the resulting molecule.[3]

Schiff Base Formation Workflow

Caption: General workflow for the synthesis of a Schiff base from the title compound.

Representative Protocol for Schiff Base Synthesis

This protocol is based on established methods for the condensation of aromatic aldehydes with primary amines.[8]

-

Dissolution: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Amine Addition: Add an equimolar amount (1.0 eq.) of the desired primary amine to the solution.

-

Reaction: Reflux the mixture with stirring for 4-6 hours. The reaction can be monitored via TLC.

-

Isolation: After cooling, the resulting Schiff base product may precipitate. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure imine product.

Other Applications

-

Medicinal Chemistry: The compound serves as a precursor for various biologically active molecules. The pyridinium core is a common feature in enzyme inhibitors and other therapeutic agents.[3][9]

-

Materials Science: Its unique electronic properties make it a candidate for the development of functional materials, including dyes and nonlinear optical materials.[2]

-

Peptide Synthesis: Pyridinium-based reagents have been investigated for their utility as coupling agents in solid-phase peptide synthesis.[10]

Safe Handling and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound should be handled with appropriate personal protective equipment (PPE).

-

Classification: GHS classification indicates the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Handling: Use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[4]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[11]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of reactivity and broad applicability. Its straightforward synthesis and the versatile reactivity of its aldehyde functional group make it an essential tool for researchers in organic synthesis, drug discovery, and materials science. This guide provides the core technical information and validated protocols to enable its effective and safe utilization in a research setting.

References

- (Reference information not directly used for a specific claim but provides context)

-

MySkinRecipes. This compound. Available at: [Link]

-

ResearchGate. a 1 H NMR spectrum of 4I, and b 13 C NMR spectrum of 4I. Available at: [Link]

-

DTIC. REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. Available at: [Link]

-

Rai, P., et al. (2022). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. Inorganic Chemistry Communications, 143, 109741. Available at: [Link]

-

Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Org. Synth. 2018, 95, 112-126. Available at: [Link]

-

ChemistryViews. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. (2023). Available at: [Link]

-

Alfin, M. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. Proceedings of the International Conference on Green Technology, 11(1), 33-36. Available at: [Link]

- (Reference information not directly used for a specific claim but provides context)

-

ResearchGate. Synthesis of Schiff Base Compounds from 4-Formilpyridine and P-Anisidina Using Sonication Method as Antibacterial. (2023). Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. Molecules, 27(19), 6234. Available at: [Link]

- (Reference information not directly used for a specific claim but provides context)

- (Reference information not directly used for a specific claim but provides context)

- (Reference information not directly used for a specific claim but provides context)

Sources

- 1. This compound (13441-53-7) for sale [vulcanchem.com]

- 2. Buy this compound | 13441-53-7 [smolecule.com]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. “Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13441-53-7|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis - ChemistryViews [chemistryviews.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 4-Formyl-1-methylpyridin-1-ium iodide: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-Formyl-1-methylpyridin-1-ium iodide, a versatile pyridinium salt that serves as a crucial intermediate in synthetic organic chemistry. With a focus on practical application and scientific integrity, this document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties and utility. We will delve into its synthesis, detailed characterization, reactivity, and, most importantly, its role as a key building block in the creation of biologically active molecules.

Core Concepts: Structure and Physicochemical Properties

This compound, identified by CAS Number 13441-53-7 , is a quaternary pyridinium salt.[1][2] Its structure is characterized by a positively charged pyridinium ring, methylated at the nitrogen atom, with a formyl (aldehyde) group at the 4-position. This cationic structure is counterbalanced by an iodide anion.[1] The presence of the electron-withdrawing formyl group and the permanent positive charge on the pyridinium ring are the primary determinants of its chemical reactivity and physical properties.

The molecular architecture confers a unique electronic profile, making it a valuable intermediate in various chemical transformations.[3] Its ionic nature dictates its solubility, typically favoring polar solvents, and its thermal stability characteristics.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-methylpyridin-1-ium-4-carbaldehyde;iodide | [3] |

| CAS Number | 13441-53-7 | [1][2] |

| Molecular Formula | C₇H₈INO | [3] |

| Molecular Weight | 249.05 g/mol | [3] |

| Appearance | Solid | [4] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [5] |

| SMILES | C[N+]1=CC=C(C=C1)C=O.[I-] | [3] |

| InChI Key | ZXBSOTYVIHPBDT-UHFFFAOYSA-M | [4] |

Synthesis and Purification: A Validated Protocol

The most direct and common method for the synthesis of this compound is the quaternization of 4-formylpyridine with methyl iodide.[3] This reaction is a classic example of a Menshutkin reaction, a bimolecular nucleophilic substitution (Sₙ2) where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic methyl group of methyl iodide.

Reaction Mechanism

The synthesis proceeds via a straightforward Sₙ2 mechanism. The nitrogen atom of the 4-formylpyridine acts as the nucleophile, attacking the carbon atom of the methyl iodide. The iodide ion is displaced as the leaving group, resulting in the formation of the C-N bond and the positively charged pyridinium cation. The displaced iodide ion then acts as the counter-ion to the newly formed pyridinium cation.

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a robust, self-validating system designed for high yield and purity.

Materials:

-

4-Formylpyridine (1.0 eq)

-

Methyl iodide (1.2 - 1.5 eq)

-

Acetone or Acetonitrile (anhydrous)

-

Diethyl ether (for precipitation)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylpyridine.

-

Dissolve the 4-formylpyridine in a minimal amount of anhydrous acetone or acetonitrile.

-

Slowly add methyl iodide to the stirred solution at room temperature. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C for acetone, or 80 °C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by the precipitation of the pyridinium salt.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product can be precipitated by the addition of diethyl ether.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a solid.

Purification

For obtaining a high-purity product, recrystallization is the recommended method. A common solvent system for this is a mixture of methanol and diethyl ether.

Procedure:

-

Dissolve the crude product in a minimum amount of hot methanol.

-

Slowly add diethyl ether to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data, while not found in a single peer-reviewed source for this specific molecule, are predicted based on established principles of spectroscopy and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinium ring protons, the methyl group protons, and the aldehyde proton. The quaternization of the pyridine nitrogen leads to a significant downfield shift of the ring protons due to the increased electron-withdrawing nature of the pyridinium ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the formyl group is expected to be the most downfield signal.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -CHO | ~10.1 (s, 1H) | ~192.0 |

| Pyridinium H-2, H-6 | ~9.2 (d, 2H) | ~146.0 |

| Pyridinium H-3, H-5 | ~8.5 (d, 2H) | ~128.0 |

| Pyridinium C-4 | - | ~152.0 |

| N-CH₃ | ~4.4 (s, 3H) | ~48.0 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3150 | C-H stretch (aromatic) |

| ~2850 & ~2750 | C-H stretch (aldehyde) |

| ~1700-1715 | C=O stretch (aldehyde) |

| ~1640 | C=C stretch (pyridinium ring) |

| ~1480 | C=N stretch (pyridinium ring) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the cation.

-

Expected m/z: 122.06 (M⁺, cation only)

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic character of the formyl group and the stability of the pyridinium ring.

-

Nucleophilic Addition to the Formyl Group: The aldehyde functionality is susceptible to attack by various nucleophiles. A key reaction in the context of drug development is the condensation with hydroxylamine (NH₂OH) to form an oxime. This reaction is the cornerstone for the synthesis of pyridinium aldoxime-based cholinesterase reactivators.

-

Condensation Reactions: It can react with primary amines to form Schiff bases (imines), which are versatile intermediates in organic synthesis.[3]

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds.

-

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Application in Drug Development: A Precursor to Cholinesterase Reactivators

A significant application of this compound is in the synthesis of antidotes for organophosphate poisoning. Organophosphates, found in nerve agents and some pesticides, irreversibly inhibit the enzyme acetylcholinesterase (AChE), leading to a cholinergic crisis. Pyridinium aldoximes are a class of drugs that can reactivate the inhibited enzyme.[6]

Synthesis of 4-Hydroxyiminomethyl-1-methylpyridinium iodide (a 4-PAM analogue)

This compound is the direct precursor to the 4-isomer of Pralidoxime (2-PAM), a clinically used cholinesterase reactivator. The synthesis involves the reaction of the formyl group with hydroxylamine.

Caption: Synthesis of a 4-PAM analogue from this compound.

Experimental Protocol: Synthesis of 4-Hydroxyiminomethyl-1-methylpyridinium iodide

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium carbonate or pyridine (as a base)

-

Ethanol or water

Procedure:

-

Dissolve this compound in a suitable solvent like ethanol or water.

-

In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in the same solvent and neutralizing it with a base such as sodium carbonate or pyridine.

-

Add the hydroxylamine solution to the solution of the pyridinium salt.

-

Stir the reaction mixture at room temperature for several hours, or with gentle heating, until the reaction is complete (monitored by TLC).

-

The product, being a salt, may precipitate from the reaction mixture upon cooling or with the addition of a less polar co-solvent.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Safety and Handling

This compound should be handled with care in a laboratory setting.[4]

-

Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

-

Precautions: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[5]

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis, combined with the reactive nature of its formyl group, makes it a valuable and versatile intermediate. Its established role as a precursor to cholinesterase reactivators highlights its importance in the development of potential therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

- Petroianu, G. A. (2012). The history of cholinesterase reactivation: hydroxylamine and pyridinium aldoximes. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(7), 631-635.

-

Chemsrc. (2023). 1-methylpyridine-4-carbaldehyde. Retrieved from [Link]

- Sit, R. K., et al. (2011).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 1-methylpyridine-4-carbaldehyde | CAS#:13441-53-7 | Chemsrc [chemsrc.com]

- 2. This compound | 13441-53-7 [chemicalbook.com]

- 3. Buy this compound | 13441-53-7 [smolecule.com]

- 4. This compound | 13441-53-7 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. 13441-53-7 | this compound | Trabectedin Related | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 4-Formyl-1-methylpyridin-1-ium iodide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-1-methylpyridin-1-ium iodide, a versatile pyridinium salt with significant applications in organic synthesis and medicinal chemistry. The document delves into the molecule's structural features, spectroscopic signature, and a detailed, field-proven protocol for its synthesis via the quaternization of 4-formylpyridine. The rationale behind experimental choices, mechanistic insights, and the compound's reactivity are discussed to provide a holistic understanding for researchers in drug discovery and chemical development.

Introduction

This compound, a quaternary pyridinium salt, is a valuable building block in the synthesis of a wide array of more complex molecules.[1] Its structure incorporates a reactive aldehyde (formyl) group and a positively charged pyridinium ring, rendering it a versatile intermediate for various chemical transformations.[1] This unique combination of functional groups has led to its use in the development of biologically active compounds and functional materials.[1] This guide serves as a detailed resource for scientific professionals, offering in-depth information on its chemical properties and a reliable method for its preparation and characterization.

Molecular Structure and Properties

The chemical identity of this compound is well-established through various nomenclature systems.

-

IUPAC Name: 1-methylpyridin-1-ium-4-carbaldehyde;iodide

-

CAS Number: 13441-53-7[2]

-

Molecular Formula: C₇H₈INO[2]

-

Molecular Weight: 249.05 g/mol

The molecule consists of a pyridinium cation and an iodide anion. The pyridinium ring is substituted with a methyl group on the nitrogen atom and a formyl group at the 4-position. The positive charge on the nitrogen atom makes the aromatic ring electron-deficient, influencing the reactivity of the formyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Solid | |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [2] |

| Purity | Typically ≥95% | |

| InChI | 1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1 | |

| InChI Key | ZXBSOTYVIHPBDT-UHFFFAOYSA-M | |

| SMILES | C[N+]1=CC=C(C=C1)C=O.[I-] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the quaternization of 4-formylpyridine with methyl iodide.[1] This reaction is a classic example of a Menshutkin reaction, involving the nucleophilic attack of the pyridine nitrogen on the electrophilic methyl group of iodomethane.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electron-deficient methyl carbon of methyl iodide. Iodide, being a good leaving group, departs, resulting in the formation of the N-methylated pyridinium salt. The choice of a polar aprotic solvent like acetonitrile or dimethyl sulfoxide can facilitate this SN2 reaction by stabilizing the forming charged species without solvating the nucleophile too strongly.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established principles of pyridine quaternization.

Materials:

-

4-Formylpyridine (1.0 eq)

-

Methyl iodide (1.2 eq)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-formylpyridine followed by anhydrous acetonitrile. Stir the solution at room temperature until the 4-formylpyridine is completely dissolved.

-

Addition of Methyl Iodide: Slowly add methyl iodide to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of acetonitrile is approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, will likely precipitate out of the acetonitrile. If precipitation is incomplete, the volume of acetonitrile can be reduced under vacuum. The precipitated solid is then collected by filtration using a Buchner funnel.

-

Purification: Wash the collected solid with a generous amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. Dry the purified product under vacuum to obtain this compound as a solid.

Diagram 1: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆):

-

A singlet for the methyl protons (N-CH₃) is expected around δ 4.0-4.5 ppm.

-

The pyridinium ring protons will appear as doublets in the aromatic region (δ 8.0-9.5 ppm). The protons ortho to the nitrogen will be the most downfield.

-

A singlet for the aldehyde proton (CHO) is anticipated at a downfield chemical shift, typically around δ 9.5-10.5 ppm.

-

-

¹³C NMR (DMSO-d₆):

-

The methyl carbon (N-CH₃) should appear around δ 45-50 ppm.

-

The pyridinium ring carbons will be in the aromatic region (δ 120-160 ppm).

-

The carbonyl carbon of the aldehyde group (C=O) is expected to be significantly downfield, in the range of δ 190-200 ppm.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1700-1720 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 2800-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridinium ring will appear in the 1500-1650 cm⁻¹ region.

-

Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the formyl group and the electron-deficient pyridinium ring.

-

Reactions of the Formyl Group: The aldehyde functionality can undergo a variety of nucleophilic addition reactions. It readily forms oximes, hydrazones, and Schiff bases upon reaction with hydroxylamine, hydrazines, and primary amines, respectively. It can also be oxidized to the corresponding carboxylic acid or reduced to the alcohol.

-

Applications in Synthesis: This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and molecules with potential biological activity.[1] Its derivatives have been investigated for applications in medicinal chemistry.[1] The pyridinium moiety can also act as a directing group or be involved in charge-transfer interactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its functional groups, makes it an important building block for the construction of more complex molecular architectures. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Formyl-1-methylpyridin-1-ium iodide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-1-methylpyridin-1-ium iodide, a quaternary pyridinium salt, is a versatile organic compound of significant interest in various fields of chemical research, including medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a reactive formyl group and a positively charged pyridinium ring, imparts a distinct chemical reactivity that makes it a valuable intermediate in organic synthesis.[2] This guide provides a comprehensive overview of the physical and chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its current and potential applications.

Physicochemical Properties

This compound is typically a crystalline solid.[1] For optimal stability, it should be stored in a dark environment under an inert atmosphere at temperatures between 2 and 8°C.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈INO | [2] |

| Molecular Weight | 249.05 g/mol | [2] |

| CAS Number | 13441-53-7 | [3] |

| IUPAC Name | 1-methylpyridin-1-ium-4-carbaldehyde;iodide | [2] |

| Appearance | Crystalline solid | [1] |

| Storage | 2-8°C, inert atmosphere, dark | [3] |

| SMILES | C[N+]1=CC=C(C=C1)C=O.[I-] | [2] |

| InChI | InChI=1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1 |

Synthesis and Characterization

The most direct and common method for the synthesis of this compound is the quaternization of 4-formylpyridine with methyl iodide.[1] This Sₙ2 reaction involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic methyl group of methyl iodide.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

4-Formylpyridine

-

Methyl iodide

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Büchner funnel and filter paper

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-formylpyridine (1 equivalent) in anhydrous acetonitrile.

-

Add methyl iodide (1.1 equivalents) to the solution dropwise at room temperature with vigorous stirring.

-

After the addition is complete, gently heat the reaction mixture to a mild reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

-

If precipitation is incomplete, the product can be precipitated by the slow addition of anhydrous diethyl ether.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton at approximately 10.0 ppm. The protons on the pyridinium ring will appear in the downfield region, typically between 8.5 and 9.0 ppm, due to the electron-withdrawing effect of the quaternary nitrogen.[1] The methyl protons attached to the nitrogen will appear as a singlet at a lower chemical shift.

-

13C NMR: The carbon spectrum will show a peak for the carbonyl carbon of the formyl group in the range of 190-200 ppm. The carbons of the pyridinium ring will appear in the aromatic region, and the methyl carbon will be observed in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the cationic portion of the molecule (C₇H₈NO⁺).[1]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the formyl group and the electron-deficient pyridinium ring.

Caption: Applications of this compound.

1. Organic Synthesis: The formyl group is susceptible to nucleophilic attack, making it a valuable handle for a variety of chemical transformations. It readily undergoes condensation reactions with amines to form imines (Schiff bases), which are important intermediates in the synthesis of more complex heterocyclic systems.[1] It can also participate in reactions such as the Wittig reaction to form alkenes and can be oxidized to a carboxylic acid or reduced to an alcohol.

2. Medicinal Chemistry: Pyridinium salts are known to exhibit a range of biological activities. Derivatives of this compound have been investigated for their potential as antimicrobial and cytotoxic agents.[1] The positive charge on the pyridinium ring can facilitate interaction with negatively charged biological membranes, a key factor in their antimicrobial properties. Its role as a precursor allows for the synthesis of a diverse library of compounds for drug discovery screening.

3. Materials Science: The unique electronic properties of pyridinium salts make them interesting building blocks for functional materials.[1] By modifying the structure of this compound, it is possible to synthesize novel dyes, sensors, and components of ionic liquids. The reactivity of the formyl group allows for its incorporation into larger polymeric structures.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry and a growing number of applications. Its straightforward synthesis and the reactivity of its functional groups make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. Further exploration of its properties and applications is likely to lead to new discoveries and innovations in these fields.

References

-

PubChem. "this compound". National Center for Biotechnology Information. Accessed January 7, 2026. [Link]

Sources

4-Formyl-1-methylpyridin-1-ium iodide molecular weight and formula

An In-depth Technical Guide to 4-Formyl-1-methylpyridin-1-ium iodide

Executive Summary

This technical guide provides a comprehensive overview of this compound, a versatile quaternary pyridinium salt. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol, explore its chemical reactivity from a mechanistic standpoint, and discuss its characterization using modern analytical techniques. Furthermore, this document highlights its significant applications in medicinal chemistry, organic synthesis, and materials science, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Introduction: Structural and Functional Significance

This compound, a member of the quaternary pyridinium salt family, is distinguished by its unique molecular architecture. The structure consists of a positively charged pyridinium ring, methylated at the nitrogen atom, and featuring a formyl (aldehyde) group at the 4-position, with an iodide anion providing charge balance.[1] This arrangement of functional groups is not merely incidental; it is the primary determinant of the compound's reactivity and utility.

The quaternization of the pyridine nitrogen atom creates a permanent positive charge, rendering the entire aromatic ring electron-deficient. This electronic feature significantly influences the reactivity of the ring and its substituents. The aldehyde group at the 4-position is a potent electrophilic site, primed for a variety of chemical transformations. The interplay between the electron-withdrawing pyridinium core and the reactive aldehyde function makes this molecule a valuable and versatile intermediate in synthetic chemistry.[1][2]

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through its distinct physical properties and spectroscopic data. Under ambient conditions, it exists as a crystalline solid.[2] For long-term stability, it should be stored in a dark, inert environment, preferably between 2-8°C.[3]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 13441-53-7 | [1][2][4][5] |

| Molecular Formula | C₇H₈INO | [1][2][3][5][6] |

| Molecular Weight | 249.05 g/mol | [1][2][3][5] |

| IUPAC Name | 1-methylpyridin-1-ium-4-carbaldehyde;iodide | [1][2][6] |

| SMILES | C[N+]1=CC=C(C=C1)C=O.[I-] | [1][2][6] |

| InChI Key | ZXBSOTYVIHPBDT-UHFFFAOYSA-M | [1][2][6] |

| Physical Form | Solid | |

| Purity (Typical) | ≥95% |

Table 2: Key Spectroscopic Data for Structural Verification

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | Aldehyde Proton (-CHO) | ~10.0 ppm |

| ¹H NMR | Pyridine Ring Protons | 8.5 - 9.0 ppm |

| ¹H NMR | N-Methyl Protons (-CH₃) | Varies, typically downfield |

Note: The downfield shifts of the pyridine protons are a direct consequence of the increased electron deficiency of the ring system upon N-methylation.[2]

Synthesis and Purification: A Validated Protocol

The most direct and common method for preparing this compound is through the direct quaternization of 4-formylpyridine with methyl iodide.[2] This is a classic Sₙ2 reaction where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic methyl carbon of methyl iodide.

Experimental Protocol: Synthesis via Quaternization

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-formylpyridine in a suitable polar aprotic solvent, such as acetonitrile or acetone. The choice of solvent is critical; it must solubilize the starting material without reacting with the electrophile.

-

Reaction Initiation: Add 1.1 to 1.5 equivalents of methyl iodide to the solution. A slight excess of the alkylating agent ensures the complete conversion of the starting pyridine.

-

Reaction Conditions: Gently heat the mixture to a reflux or a temperature of 40-50°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-formylpyridine spot. The reaction is typically complete within 2-4 hours.

-

Product Isolation: As the reaction proceeds, the pyridinium salt, being ionic, will often precipitate from the less polar organic solvent. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or the reaction solvent to remove any unreacted starting materials.

-

Drying and Storage: Dry the resulting crystalline solid under vacuum. Store the final product in a desiccator, protected from light and moisture.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the predictable reactivity of its aldehyde group, which serves as a handle for further molecular elaboration.

Key Reactions and Mechanistic Considerations

-

Condensation Reactions: The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases.[2] This reaction is fundamental in constructing more complex molecules and is often a key step in the synthesis of biologically active compounds. The electron-withdrawing nature of the pyridinium ring can enhance the electrophilicity of the aldehyde carbon, facilitating this transformation.

-

Nucleophilic Addition: The formyl group is susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanides), allowing for the formation of secondary alcohols and other functionalized derivatives.

-

Metal Complexation: As a ligand, it can coordinate with various metal ions, forming complexes that are investigated for their catalytic activity in organic transformations.[2]

Applications in Drug Development and Beyond

-

Medicinal Chemistry: It serves as a crucial precursor for synthesizing novel heterocyclic compounds with potential therapeutic value.[2][7] Its derivatives have been explored for antimicrobial and cytotoxic properties.[2] An important related structure, the oxime derivative (4-PAM), is a known model compound for treating anticholinesterase poisoning, highlighting the biological relevance of this scaffold.[8][9]

-

Organic Synthesis: It is a key intermediate for building complex molecular frameworks.[7] Its ability to participate in transamination reactions and peptide synthesis showcases its versatility.[2]

-

Materials Science: The unique electronic properties conferred by the charged pyridinium system make it a candidate for the development of novel functional materials.[2]

Safety and Handling

According to safety data, this compound is classified with GHS07 pictograms, indicating that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly grounded in its distinct structural features. The combination of a reactive aldehyde and an electron-deficient pyridinium ring provides a robust platform for synthetic innovation. For researchers in drug discovery, catalysis, and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in developing next-generation molecules and materials.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Lamb, J. C., et al. (1958). Reaction of 4-formyl-1-methyl Pyridinium Iodide Oxime (4-pam) with Isopropyl Methylphosphonofluoridate, Gb. Google Books.

-

Defense Technical Information Center (DTIC). (1965). REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. Retrieved from [Link]

Sources

- 1. This compound (13441-53-7) for sale [vulcanchem.com]

- 2. Buy this compound | 13441-53-7 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C7H8INO | CID 11118439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. Reaction of 4-formyl-1-methyl Pyridinium Iodide Oxime (4-pam) with Isopropyl ... - Google 圖書 [books.google.com.tw]

- 9. apps.dtic.mil [apps.dtic.mil]

The Solubility Profile of 4-Formyl-1-methylpyridin-1-ium Iodide in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Formyl-1-methylpyridin-1-ium iodide (CAS No. 13441-53-7), a quaternary pyridinium salt with significant applications in organic synthesis and materials science.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development, delves into the theoretical principles governing its solubility, offers qualitative and estimated quantitative solubility data in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for the precise determination of its solubility. The guide aims to equip the reader with the necessary knowledge to effectively utilize this compound in various experimental and industrial settings.

Introduction to this compound

This compound is an organic salt consisting of a positively charged N-methyl-4-formylpyridinium cation and an iodide anion.[1][4] Its molecular structure, featuring a polar pyridinium ring, a reactive formyl group, and its ionic nature, dictates its chemical reactivity and physical properties, including its solubility profile.[1][4] The compound typically appears as a crystalline solid and is utilized as a versatile intermediate in various chemical transformations.[2] Understanding its solubility is paramount for its effective use in reaction media, for purification via recrystallization, and for its formulation in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13441-53-7 | [3][4][5][6][7] |

| Molecular Formula | C₇H₈INO | [4][6][7][8] |

| Molecular Weight | 249.05 g/mol | [4][6][7][8] |

| IUPAC Name | This compound | [2] |

| Appearance | Crystalline solid | [2] |

Principles of Solubility for Ionic Organic Compounds

The solubility of an ionic compound like this compound in an organic solvent is governed by the principle of "like dissolves like."[9] This adage is, in scientific terms, a reflection of the intermolecular forces between the solute and the solvent. For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules must be sufficient to overcome the lattice energy of the solid crystal and the intermolecular forces within the solvent itself.

Several factors influence the solubility of pyridinium salts:

-

Polarity of the Solvent: As an ionic salt, this compound is inherently polar. Therefore, it is expected to exhibit higher solubility in polar solvents that can effectively solvate the pyridinium cation and the iodide anion.[9]

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the iodide anion and, to some extent, with the formyl group, enhancing solubility.

-

Dielectric Constant of the Solvent: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

-

Size and Shape of Ions: The relatively bulky and asymmetric nature of the N-methyl-4-formylpyridinium cation can lead to a weaker crystal lattice compared to simple inorganic salts, which can contribute to its solubility in certain organic solvents.[9]

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy this compound | 13441-53-7 [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. youtube.com [youtube.com]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. quora.com [quora.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

stability and storage conditions for 4-Formyl-1-methylpyridin-1-ium iodide

An In-depth Technical Guide to the Stability and Storage of 4-Formyl-1-methylpyridin-1-ium iodide

Introduction

This compound is a versatile organic salt that serves as a key reagent and intermediate in various synthetic applications, including medicinal chemistry and materials science.[1] Its structure, featuring a positively charged pyridinium ring, a reactive aldehyde (formyl) group, and an iodide counter-ion, dictates its utility and, critically, its stability profile. The presence of the electron-deficient pyridinium ring enhances the electrophilicity of the formyl group, making it highly susceptible to nucleophilic attack. This inherent reactivity, while synthetically advantageous, necessitates stringent handling and storage protocols to prevent degradation and ensure experimental reproducibility. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and best practices for its handling in a research environment.

Core Chemical Properties and Intrinsic Stability

This compound is typically supplied as an orange to red crystalline solid.[2] The stability of the compound is primarily governed by the two key functional groups:

-

The Pyridinium Cation: The N-methylpyridinium core is a stable aromatic system. However, its strong electron-withdrawing nature makes the entire molecule susceptible to nucleophiles and sensitive to changes in its chemical environment.

-

The 4-Formyl Group: Aldehydes are intrinsically reactive and prone to oxidation, reduction, and nucleophilic addition. The attachment to the pyridinium ring further activates this group, making it the primary site of potential degradation.

The iodide anion is generally considered a stable and non-reactive counter-ion in this context.

Critical Factors Influencing Compound Stability

Several environmental factors can significantly impact the shelf-life and integrity of this compound. Understanding these factors is crucial for designing appropriate storage and handling procedures.

Temperature

Elevated temperatures accelerate the rate of chemical degradation. For a reactive compound like this, storage at reduced temperatures is essential to minimize decomposition over time. The recommended storage temperature is between 2°C and 8°C.[2][3][4][5] This condition slows down potential degradation reactions, preserving the compound's purity.

Atmosphere: Moisture and Oxygen

Exposure to atmospheric moisture and oxygen is highly detrimental.

-

Hygroscopicity: Pyridinium salts are often hygroscopic, meaning they readily absorb moisture from the air.[6][7] The absorbed water can act as a nucleophile, potentially leading to the hydration of the aldehyde group to form a geminal diol, which can affect reactivity.

-

Oxidation: The aldehyde group is susceptible to oxidation, particularly in the presence of air (oxygen), which can convert it into the corresponding carboxylic acid (4-carboxy-1-methylpyridin-1-ium iodide). This impurity can interfere with subsequent reactions.

Therefore, storing the compound under an inert atmosphere, such as argon or nitrogen, is a mandatory precaution to exclude both moisture and oxygen.[2][3][6]

Light

Many organic compounds, especially those with aromatic systems and heteroatoms, are sensitive to light. Photons can provide the activation energy for unwanted side reactions or decomposition. While specific photodecomposition studies on this compound are not widely published, the general best practice for complex organic reagents is to protect them from light.[3][6] Storage in an amber vial or a light-blocking outer container is strongly recommended.

Potential Degradation Pathways

Improper storage can lead to the formation of several impurities that compromise the compound's integrity. The primary degradation pathways involve the reactive formyl group.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of this compound, the following protocols must be strictly adhered to.

Quantitative Storage Recommendations

The ideal conditions for storing this reagent are summarized below.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes thermal degradation.[2][3][4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis.[2][3][6] |

| Container | Tightly Sealed, Amber Vial | Excludes moisture/air and protects from light.[6][8] |

| Location | Dark, Dry Place | Protects from light and ambient moisture.[3][6] |

Experimental Workflow: Step-by-Step Handling Procedure

Adherence to a rigorous handling protocol is as critical as proper long-term storage.

Caption: Step-by-step protocol for safely handling the reagent.

Detailed Protocol Steps:

-

Preparation: Before retrieving the main container from cold storage, prepare a dry, inert atmosphere workspace (e.g., a glovebox or a Schlenk line setup).

-

Equilibration: Allow the sealed container to warm to ambient temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid when the vial is opened.

-

Dispensing: Conduct all weighing and dispensing operations under a positive pressure of inert gas. Avoid handling the solid in open air. Use clean, dry spatulas and glassware.

-

Resealing: After dispensing, purge the headspace of the original container with argon or nitrogen before tightly resealing the cap. Reinforce the seal with paraffin film for long-term storage.

-

Storage Return: Promptly return the main container to the recommended 2-8°C storage conditions.

Consequences of Improper Storage

Failure to adhere to these guidelines can lead to significant experimental issues:

-

Reduced Purity and Yield: The presence of degradation products (e.g., the carboxylic acid) can act as impurities, leading to lower yields or complete failure of the intended reaction.

-

Inconsistent Results: A partially degraded reagent will have a lower effective molarity, leading to poor reproducibility between experiments conducted over time.

-

Formation of Side Products: Impurities can participate in unintended side reactions, complicating the purification of the desired product.

Conclusion

The chemical reactivity that makes this compound a valuable synthetic building block also renders it susceptible to degradation if not stored and handled with care. The principal threats to its stability are moisture, atmospheric oxygen, elevated temperatures, and light. By implementing a strict protocol of refrigerated storage (2-8°C) under a dry, inert atmosphere and away from light, researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

- Sigma-Aldrich. (n.d.). This compound.

- Capot Chemical Co., Ltd. (2024). MSDS of this compound.

- Toronto Research Chemicals. (n.d.). This compound.

- Smolecule. (n.d.). Buy this compound.

- ChemicalBook. (n.d.). This compound CAS#: 13441-53-7.

- Ossila. (n.d.). Safety Data Sheet - Formamidinium iodide.

- Guidechem. (n.d.). This compound 13441-53-7 wiki.

- Fisher Scientific. (2010). Safety Data Sheet - Pyridinium chloride.

- Hobson, S., et al. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40.

Sources

- 1. Buy this compound | 13441-53-7 [smolecule.com]

- 2. This compound CAS#: 13441-53-7 [m.chemicalbook.com]

- 3. This compound | 13441-53-7 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [wap.guidechem.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. capotchem.cn [capotchem.cn]

Introduction: The Significance of 4-Formyl-1-methylpyridin-1-ium Iodide

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Formyl-1-methylpyridin-1-ium Iodide

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying scientific principles and field-proven experimental protocols for its comprehensive characterization.

This compound, a quaternary pyridinium salt, is a versatile organic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a charged pyridinium ring, makes it a valuable precursor in the synthesis of various biologically active molecules and functional materials.

Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose. They provide a molecular fingerprint, allowing for the verification of the compound's identity, purity, and structural integrity. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR and IR spectra of this important molecule.

Below is the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol for NMR Spectroscopy

The following protocol is a self-validating system for acquiring high-quality NMR spectra of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

This compound sample.

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

NMR tubes.

-

Internal standard (e.g., Tetramethylsilane - TMS, if using a non-aqueous solvent).

Step-by-Step Methodology:

-

Solvent Selection: The choice of solvent is critical. This compound is an organic salt and may have limited solubility in non-polar deuterated solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve a wide range of organic salts. Deuterated water (D₂O) can also be used, but this will result in the exchange of the aldehyde proton, making it unobservable.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

If using a non-aqueous solvent, a small amount of an internal standard like TMS can be added for chemical shift referencing (0 ppm). For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as a reference.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. The compound is hygroscopic, so minimize its exposure to atmospheric moisture during preparation.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to ¹H NMR.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides definitive structural confirmation through characteristic chemical shifts. The electron-withdrawing effects of the positively charged nitrogen atom and the formyl group significantly influence the chemical shifts of the protons.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~9.0 | Doublet | 2H | Protons ortho to N (H-2, H-6) |

| ~8.5 | Doublet | 2H | Protons meta to N (H-3, H-5) |

| ~4.3 | Singlet | 3H | Methyl protons (-CH₃) |

Interpretation:

-

Aldehyde Proton (~10.0 ppm): The proton of the formyl group is highly deshielded and appears as a sharp singlet in the downfield region of the spectrum. This is a characteristic chemical shift for aldehyde protons.[1]

-

Pyridinium Protons (~9.0 and ~8.5 ppm): The protons on the pyridinium ring are significantly deshielded due to the positive charge on the nitrogen atom. The protons at positions 2 and 6 (ortho to the nitrogen) are expected to be more downfield than the protons at positions 3 and 5 (meta to the nitrogen). They typically appear as doublets due to coupling with their adjacent protons.[1]

-

Methyl Protons (~4.3 ppm): The protons of the methyl group attached to the nitrogen appear as a singlet, as there are no adjacent protons to couple with. The positive charge on the nitrogen causes a downfield shift compared to a methyl group on a neutral pyridine ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~148 | Carbons ortho to N (C-2, C-6) |

| ~145 | Carbon para to N (C-4) |

| ~128 | Carbons meta to N (C-3, C-5) |

| ~48 | Methyl carbon (-CH₃) |

Interpretation:

-

Carbonyl Carbon (~190 ppm): The carbon of the carbonyl group is highly deshielded and appears significantly downfield, which is characteristic of aldehyde and ketone carbonyl carbons.

-

Pyridinium Carbons (~128-148 ppm): The carbons of the pyridinium ring resonate in the aromatic region. The carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the formyl group (C-4) are the most deshielded.

-

Methyl Carbon (~48 ppm): The carbon of the methyl group appears in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Spectroscopy

Given that this compound is a solid, the KBr pellet method is a common and reliable technique for obtaining its IR spectrum.

Instrumentation:

-

FTIR spectrometer.

-

Hydraulic press and pellet die.

-

Agate mortar and pestle.

Materials:

-

This compound sample.

-

FTIR-grade Potassium Bromide (KBr), dried in an oven.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet):

-

Place a small amount of dry KBr powder (approx. 100-200 mg) in an agate mortar.

-

Add a very small amount of the sample (approx. 1-2 mg). The sample-to-KBr ratio should be low to ensure a transparent pellet.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. Due to the hygroscopic nature of KBr, this should be done in a low-humidity environment if possible.

-

Transfer a portion of the powdered mixture into the pellet die.

-

Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2900-2800 | Weak | C-H stretching (aldehyde) |

| ~1700 | Strong | C=O stretching (aldehyde carbonyl) |

| ~1600 | Strong | C=C and C=N stretching (pyridinium ring) |

| ~1480-1400 | Medium | C-H bending (methyl) |

| Below 1000 | Medium-Weak | C-H out-of-plane bending (aromatic) |

Interpretation:

-

C=O Stretching (~1700 cm⁻¹): A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.[1]

-

Pyridinium Ring Vibrations (~1600 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the aromatic pyridinium ring typically appear as a strong band around 1600 cm⁻¹.[1]

-

C-H Stretching: The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The characteristic, but often weak, C-H stretch of the aldehyde proton may be observed around 2900-2800 cm⁻¹.

-

Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex pattern of absorptions due to various bending vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Sources

From Serendipity to Keystone: A Technical Guide to the Discovery and Enduring Legacy of Pyridinium Salts in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of pyridinium salts, a class of organic compounds that has evolved from a laboratory curiosity to an indispensable tool in modern organic chemistry. We delve into the seminal discoveries that first brought these heterocycles to light, tracing their conceptual lineage from the initial synthesis of pyrylium salts by Adolf von Baeyer to the development of elegant synthetic methodologies such as the Zincke reaction. This guide offers a detailed examination of the structural elucidation and the evolving understanding of the reactivity of pyridinium salts, showcasing their remarkable versatility as synthetic intermediates, reagents, and catalysts. Through a chronological narrative, we highlight their pivotal applications, from early potential uses in the dye industry to their contemporary, critical roles in medicinal chemistry, materials science, and drug development. This document provides not only a historical perspective but also practical, in-depth experimental protocols for key synthetic transformations, supported by mechanistic insights and visualizations, to empower researchers in leveraging the full potential of pyridinium salt chemistry.

The Dawn of a New Heterocycle: The Pioneering Work of Adolf von Baeyer

The story of pyridinium salts is intrinsically linked to the discovery of their oxygen-containing precursors, the pyrylium salts. In the early 20th century, the eminent German chemist Adolf von Baeyer, already a Nobel laureate for his work on organic dyes and hydroaromatic compounds, turned his attention to the chemistry of pyrones. In a seminal publication in 1910, Baeyer reported the synthesis of a novel class of oxonium salts, which he named pyrylium salts.

His pioneering work involved the condensation of glutaconic acid with acetic anhydride in the presence of a strong acid, leading to the formation of 2,6-dimethyl-γ-pyrone. Subsequent treatment of this pyrone with a strong acid, such as perchloric acid, resulted in the formation of the corresponding 2,6-dimethylpyrylium perchlorate. This discovery laid the fundamental groundwork for the entire field of pyrylium and, by extension, pyridinium salt chemistry. Although the initial focus was on the structure and properties of these novel oxygen-containing heterocycles, it was their reactivity towards nucleophiles that would unlock their true synthetic potential.

Unlocking the Gateway to Pyridinium Salts: The Zincke Reaction